![molecular formula C34H37FN8O3 B610508 6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One CAS No. 1423129-83-2](/img/structure/B610508.png)

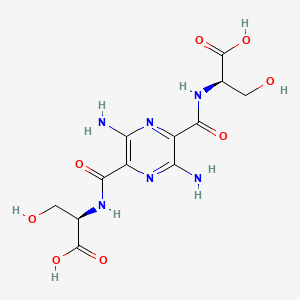

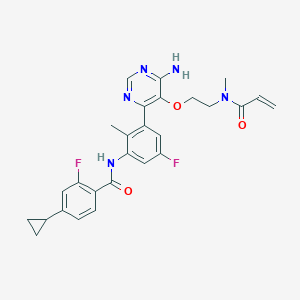

6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One

Vue d'ensemble

Description

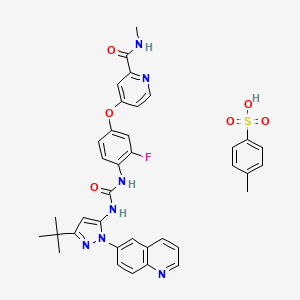

RN983 is a potent and selective BTK inhibitor. RN983 potently, selectively, and reversibly inhibited the Btk enzyme. RN983 displayed functional activities in human cell-based assays in multiple cell types, inhibiting IgG production in B-cells with an IC50 of 2.5 ± 0.7 nM and PGD2 production from mast cells with an IC50 of 8.3 ± 1.1 nM. RN983 displayed similar functional activities in the allergic mouse model of asthma when delivered as a dry powder aerosol by nose-only inhalation. Inhalation of aerosolized RN983 may be effective as a stand-alone asthma therapy or used in combination with inhaled steroids and β-agonists in severe asthmatics due to its potent inhibition of mast cell activation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Complex Chemical Structures

Research demonstrates the synthesis of complex structures, including pyridazine, pyrimido-[4,5-c]pyridazine, and phthalazine derivatives, emphasizing the compound's role in advanced chemical synthesis (E. A. E. Rady & M. Barsy, 2006).

Divergent Synthesis Pathways

Investigations into divergent synthesis pathways using related compounds, like diaza-1,3-dienes, highlight the compound’s utility in generating diverse molecular structures (E. Rossi et al., 2007).

Biochemical Applications

Potential Antitumor Activity

Novel derivatives, such as pyridazinone compounds with 1,3,4-thiadiazole moiety, have been synthesized and shown to exhibit antitumor activity, indicating the compound’s potential in medicinal chemistry (Junhu Qin et al., 2020).

Analgesic Derivatives

Derivatives of related pyridine compounds have been tested for analgesic properties, underscoring the compound’s relevance in developing pain-relief medications (Stanislav Radl et al., 1999).

Material Science and Catalysis

Water Oxidation Catalysis

Related Ru complexes have been developed for water oxidation, a crucial reaction in energy conversion processes, demonstrating the compound's role in catalysis (R. Zong & R. Thummel, 2005).

Regioselectivity in Synthesis

Studies on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles shed light on the compound’s use in understanding and controlling regioselectivity, essential for materials science (M. Martins et al., 2012).

Propriétés

Numéro CAS |

1423129-83-2 |

|---|---|

Formule moléculaire |

C34H37FN8O3 |

Poids moléculaire |

624.7214 |

Nom IUPAC |

6-tert-butyl-8-fluoro-2-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-(1-methylpiperidin-4-yl)pyridin-2-yl]amino]-6-oxopyridazin-3-yl]pyridin-2-yl]phthalazin-1-one |

InChI |

InChI=1S/C34H37FN8O3/c1-34(2,3)23-14-22-18-38-43(33(46)30(22)26(35)15-23)31-25(19-44)24(8-11-36-31)27-16-28(32(45)42(5)40-27)39-29-7-6-21(17-37-29)20-9-12-41(4)13-10-20/h6-8,11,14-18,20,44H,9-10,12-13,19H2,1-5H3,(H,37,39) |

Clé InChI |

YPYHTXOIYCWSMJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=NN(C(=O)C(=C4)NC5=NC=C(C=C5)C6CCN(CC6)C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

RN983; RN-983; RN 983. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)